A Technical Guide to the Synthesis and Characterization of AChE/BChE-IN-1: A Promising Dual Cholinesterase Inhibitor
A Technical Guide to the Synthesis and Characterization of AChE/BChE-IN-1: A Promising Dual Cholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of AChE/BChE-IN-1, a potent dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This molecule, identified as a promising candidate for Alzheimer's disease research, is a chrysin derivative with the chemical name 7-((2-(dimethylamino)ethyl)oxy)-5-hydroxy-2-phenyl-4H-chromen-4-one. All data and protocols presented herein are based on the findings published by Aihong Yang and colleagues in the European Journal of Medicinal Chemistry in 2022.[1]
Quantitative Data Summary
The inhibitory activity and other key parameters of AChE/BChE-IN-1 (referred to as compound 1 in the primary literature) are summarized in the tables below for clear comparison.
| Enzyme | IC50 (μM)[1] | Selectivity Index (SI)[1] |
| Acetylcholinesterase (AChE) | 7.16 | 15 (BuChE/AChE) |
| Butyrylcholinesterase (BChE) | 0.48 |
Table 1: Cholinesterase Inhibitory Activity of AChE/BChE-IN-1
Experimental Protocols
This section details the methodologies for the synthesis of AChE/BChE-IN-1 and the subsequent evaluation of its biological activity.
Synthesis of AChE/BChE-IN-1
The synthesis of AChE/BChE-IN-1 is a multi-step process starting from commercially available chrysin. The general synthetic scheme is as follows:
Caption: Synthetic workflow for AChE/BChE-IN-1.
Step 1: Synthesis of 7-(2-bromoethoxy)-5-hydroxy-2-phenyl-4H-chromen-4-one
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To a solution of chrysin (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq) and 1,2-dibromoethane (1.5 eq).
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Reflux the reaction mixture for 12 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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After completion, filter the solid and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the intermediate product.
Step 2: Synthesis of 7-((2-(dimethylamino)ethyl)oxy)-5-hydroxy-2-phenyl-4H-chromen-4-one (AChE/BChE-IN-1)
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Dissolve the intermediate from Step 1 (1.0 eq) in acetonitrile.
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Add potassium carbonate (K₂CO₃, 2.0 eq) and a solution of dimethylamine in THF (3.0 eq).
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Reflux the mixture for 8 hours.
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Monitor the reaction by TLC.
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Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to obtain AChE/BChE-IN-1 as a solid.
Characterization
The structure of the synthesized AChE/BChE-IN-1 was confirmed by various spectroscopic methods.
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¹H NMR (Proton Nuclear Magnetic Resonance): The structure is confirmed by the characteristic chemical shifts and coupling constants of the aromatic and aliphatic protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon skeleton is confirmed by the chemical shifts of the carbonyl, aromatic, and aliphatic carbons.
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MS (Mass Spectrometry): The molecular weight of the compound is confirmed by the mass-to-charge ratio of the molecular ion peak.
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Elemental Analysis: The elemental composition (C, H, N) is determined to further confirm the purity and identity of the compound.
Cholinesterase Inhibition Assay
The inhibitory activities of AChE/BChE-IN-1 against both acetylcholinesterase (from electric eel) and butyrylcholinesterase (from equine serum) were determined using a modified Ellman's method.
Caption: Experimental workflow for the cholinesterase inhibition assay.
Materials:
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Acetylcholinesterase (AChE) from electric eel
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Butyrylcholinesterase (BChE) from equine serum
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Acetylthiocholine iodide (ATCI) as substrate for AChE
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Butyrylthiocholine iodide (BTCI) as substrate for BChE
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5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
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Phosphate buffer (0.1 M, pH 8.0)
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AChE/BChE-IN-1 dissolved in a suitable solvent (e.g., DMSO)
Procedure:
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Prepare solutions of the enzyme, substrate, DTNB, and inhibitor in phosphate buffer.
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In a 96-well plate, add the buffer, DTNB solution, and a solution of AChE/BChE-IN-1 at various concentrations.
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Add the AChE or BChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
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Initiate the reaction by adding the respective substrate (ATCI for AChE or BTCI for BChE).
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Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color develops from the reaction of thiocholine (product of substrate hydrolysis) with DTNB.
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The rate of reaction is proportional to the enzyme activity.
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Calculate the percentage of inhibition for each concentration of the inhibitor compared to a control without the inhibitor.
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The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mechanism of Action and Signaling Pathway
AChE/BChE-IN-1 acts as a dual inhibitor, targeting both acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting these enzymes, AChE/BChE-IN-1 increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, which is characterized by a deficit in cholinergic function.
Caption: Inhibition of AChE/BChE in the cholinergic synapse.
This guide provides a comprehensive technical overview for professionals in the field of drug discovery and neuroscience. For further details, it is highly recommended to consult the primary research article.
